molecular formula C9H17NO B025848 4-(3-Methylbut-3-enyl)morpholine CAS No. 104840-48-4

4-(3-Methylbut-3-enyl)morpholine

Cat. No. B025848
M. Wt: 155.24 g/mol
InChI Key: RRSDZAQMRHNXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbut-3-enyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a methylbutenyl group.

Mechanism Of Action

The mechanism of action of 4-(3-Methylbut-3-enyl)morpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a neuroprotective effect by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain.

Biochemical And Physiological Effects

4-(3-Methylbut-3-enyl)morpholine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have a positive effect on cognitive function and memory.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-(3-Methylbut-3-enyl)morpholine is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its high cost and limited availability can be a limitation for lab experiments.

Future Directions

For the research on 4-(3-Methylbut-3-enyl)morpholine include investigating its potential applications in the field of materials science, such as the development of new polymers and coatings. It can also be studied further for its potential use as an agrochemical for crop protection. Moreover, the elucidation of its mechanism of action and its interaction with various neurotransmitters can lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(3-Methylbut-3-enyl)morpholine is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials that can benefit society.

Synthesis Methods

The synthesis of 4-(3-Methylbut-3-enyl)morpholine involves the reaction of morpholine with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via an acid-catalyzed dehydration of the alcohol to form the corresponding alkene, which then undergoes addition to the morpholine ring to produce the desired product.

Scientific Research Applications

4-(3-Methylbut-3-enyl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.

properties

CAS RN

104840-48-4

Product Name

4-(3-Methylbut-3-enyl)morpholine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(3-methylbut-3-enyl)morpholine

InChI

InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3

InChI Key

RRSDZAQMRHNXHM-UHFFFAOYSA-N

SMILES

CC(=C)CCN1CCOCC1

Canonical SMILES

CC(=C)CCN1CCOCC1

synonyms

Morpholine, 4-(3-methyl-3-butenyl)- (9CI)

Origin of Product

United States

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